molecular formula C24H24N2O4 B6083922 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine

Cat. No. B6083922
M. Wt: 404.5 g/mol
InChI Key: ZBNMRASMWBCSQF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine involves the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This results in the accumulation of neurotransmitters, which can improve cognitive function and alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine include the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, as well as the accumulation of neurotransmitters. These effects can improve cognitive function and alleviate symptoms of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine in lab experiments include its potent inhibitory activity against various enzymes and its potential applications in medicinal chemistry and drug development. However, its limitations include the need for further studies to determine its safety and efficacy in humans.

Future Directions

For the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine include the development of more potent and selective inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, as well as the evaluation of their safety and efficacy in humans. Additionally, the potential applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine in the treatment of other neurological disorders, such as depression and anxiety, should be explored.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine involves several steps, including the reaction of 3-(2-furyl)benzoic acid with 1,1'-carbonyldiimidazole to form the corresponding imidazolide, which is then reacted with N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidin-3-amine in the presence of triethylamine to yield the desired product.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine has been studied for its potential applications in medicinal chemistry and drug development. It has been reported to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their dysregulation has been implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-[3-(furan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c27-24(18-5-1-4-17(14-18)21-7-3-11-28-21)26-10-2-6-20(16-26)25-19-8-9-22-23(15-19)30-13-12-29-22/h1,3-5,7-9,11,14-15,20,25H,2,6,10,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNMRASMWBCSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CO3)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine

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